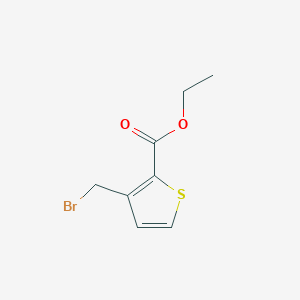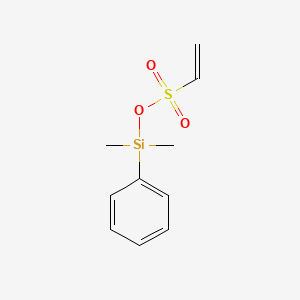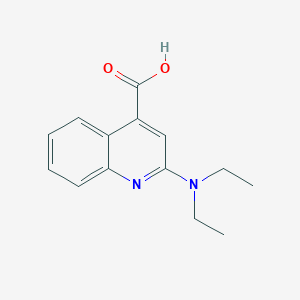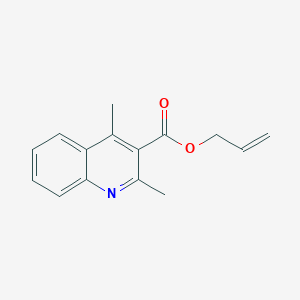
Ethyl 3-(bromomethyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(bromomethyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C10H9BrO2S2. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science . This compound is characterized by the presence of a bromomethyl group attached to the thiophene ring, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(bromomethyl)thiophene-2-carboxylate typically involves the bromination of ethyl thiophene-2-carboxylate. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions: Ethyl 3-(bromomethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether are used.
Major Products:
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
Ethyl 3-(bromomethyl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of ethyl 3-(bromomethyl)thiophene-2-carboxylate is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a reactive site, allowing the compound to interact with various nucleophiles. This reactivity is exploited in the synthesis of diverse derivatives with specific biological or chemical properties .
類似化合物との比較
- Ethyl 2-bromo-3-thiophenecarboxylate
- Methyl 4-(bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(bromophenyl)thiophene-2-carboxylate
Comparison: Ethyl 3-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of the bromomethyl group at the 3-position of the thiophene ring. This structural feature imparts distinct reactivity compared to other similar compounds, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
14300-65-3 |
|---|---|
分子式 |
C8H9BrO2S |
分子量 |
249.13 g/mol |
IUPAC名 |
ethyl 3-(bromomethyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-6(5-9)3-4-12-7/h3-4H,2,5H2,1H3 |
InChIキー |
RROVZFZRFXXELX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CS1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(9H-Pyrido[3,4-b]indol-3-yl)butane-1,2-dione](/img/structure/B11866800.png)
![11-(Pyridin-3-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B11866806.png)
![6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11866811.png)

![2-((1,4-Diazepan-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B11866821.png)
![3H-benzo[f]chromene-1-carbonyl chloride](/img/structure/B11866831.png)


![5-Bromo-8-chloro-6-methylimidazo[1,5-a]pyrazine](/img/structure/B11866843.png)





